4-Chloro-1-isopropyl-1H-pyrazole-5-carbonitrile
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Overview
Description
4-Chloro-1-isopropyl-1H-pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a chloro group at the fourth position, an isopropyl group at the first position, and a cyano group at the fifth position of the pyrazole ring. The molecular formula of this compound is C7H8ClN3, and it has a molecular weight of 169.61 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-isopropyl-1H-pyrazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-oxobutanenitrile with isopropylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-isopropyl-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically require the presence of a base and may be carried out under reflux conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation and Reduction Products: Oxidation can lead to the formation of pyrazole-5-carboxylic acid derivatives, while reduction can yield pyrazole-5-methylamine derivatives.
Scientific Research Applications
4-Chloro-1-isopropyl-1H-pyrazole-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-1-isopropyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
- 4-Chloro-1-methyl-1H-pyrazole-5-carbonitrile
- 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile
- 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile
Comparison: Compared to its analogs, 4-chloro-1-isopropyl-1H-pyrazole-5-carbonitrile is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to differences in the compound’s interaction with molecular targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C7H8ClN3 |
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Molecular Weight |
169.61 g/mol |
IUPAC Name |
4-chloro-2-propan-2-ylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C7H8ClN3/c1-5(2)11-7(3-9)6(8)4-10-11/h4-5H,1-2H3 |
InChI Key |
YMVGHSCCCXJTPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(C=N1)Cl)C#N |
Origin of Product |
United States |
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